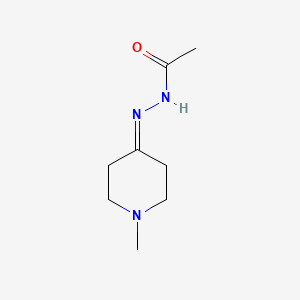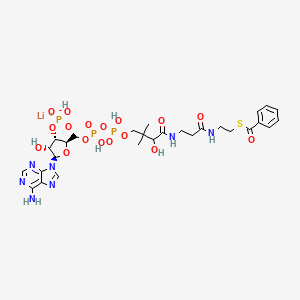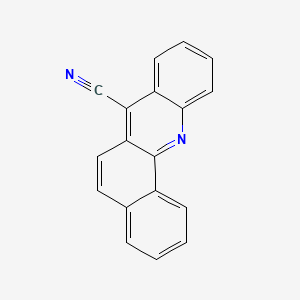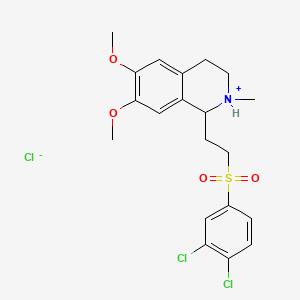
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a molecular formula of C22H30ClN3O2. This compound is characterized by the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups attached to a dimethylammonium core. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves multiple steps:
Formation of Phenylcarbamoyl and 2,6-Xylylcarbamoyl Intermediates: These intermediates are synthesized through reactions involving phenyl isocyanate and 2,6-dimethylphenyl isocyanate with appropriate amines.
Coupling Reaction: The intermediates are then coupled with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl((phenylcarbamoyl)methyl)ammonium chloride
- Dimethyl((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Phenylcarbamoyl methyl ammonium chloride
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of reactivity and applications compared to similar compounds with only one type of carbamoyl group.
Propriétés
Numéro CAS |
4061-34-1 |
|---|---|
Formule moléculaire |
C20H26ClN3O2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
(2-anilino-2-oxoethyl)-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-15-9-8-10-16(2)20(15)22-19(25)14-23(3,4)13-18(24)21-17-11-6-5-7-12-17;/h5-12H,13-14H2,1-4H3,(H-,21,22,24,25);1H |
Clé InChI |
JUYMNMWBPMSAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)













